molecular formula C13H17NO4 B3055891 Methyl 4-(benzyloxycarbonylamino)butanoate CAS No. 67706-63-2

Methyl 4-(benzyloxycarbonylamino)butanoate

Cat. No. B3055891
M. Wt: 251.28 g/mol
InChI Key: HEUPAZJTKZVKRU-UHFFFAOYSA-N
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Patent
US06355640B1

Procedure details

4-Aminobutyric acid (7.5 g) was dissolved in a mixture of tetrahydrofuran (80 ml) and water (80 ml), which was cooled at 0 to 5° C. in an ice bath. To a resulting mixture was added dropwise benzyloxycarbonyl chloride (10.4 ml) with maintaining the pH from pH 8.0 to 9.0 with 30% aqueous sodium hydroxide solution at 0 to 5° C. The reaction mixture was washed with ethyl acetate (300 ml) and aqueous layer was separated, which was adjusted to pH 1.0 with 6N-aqueous hydrochloric acid and extracted with ethyl acetate (300 ml). Organic layer was separated, washed with brine (100 ml×2) and dried over magnesium sulfate. Evaporation of the solvent gave a residue, which was dissolved in methanol (200 ml) and added conc. sulfic acid (1 ml). The resulting solution was refluxed for 3 hours. Evaporation of the solvent gave a residue, which was dissolved In ethyl acetate (300 ml), washed in turn with water (100 ml), saturated sodium hydrogen carbonate in water (100 ml×3) and brine (100 ml×2), and dried over magnesium sulfate. Solvent was removed under reduced pressure to give methyl 4-(benzyloxycarbonylamino)butyrate (14.65 g).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH2:8]([O:15][C:16](Cl)=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[OH-].[Na+].O1CCC[CH2:22]1>O.CO.C(OCC)(=O)C>[CH2:8]([O:15][C:16]([NH:1][CH2:2][CH2:3][CH2:4][C:5]([O:7][CH3:22])=[O:6])=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
NCCCC(=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
acid
Quantity
1 mL
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with ethyl acetate (300 ml) and aqueous layer
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 ml)
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed with brine (100 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue, which
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue, which
WASH
Type
WASH
Details
washed in turn with water (100 ml), saturated sodium hydrogen carbonate in water (100 ml×3) and brine (100 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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